
N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine
Übersicht
Beschreibung
N-(2’-®-hydroxylignoceroyl)-D-erythro-sphingosine: is a complex sphingolipid molecule. Sphingolipids are a class of lipids that play crucial roles in cellular processes, including cell signaling and structural integrity of cell membranes. This particular compound is characterized by the presence of a long-chain fatty acid (lignoceric acid) linked to a sphingosine backbone, with a hydroxyl group at the 2’ position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2’-®-hydroxylignoceroyl)-D-erythro-sphingosine typically involves multiple steps:
Synthesis of Lignoceric Acid: Lignoceric acid can be synthesized through the hydrogenation of behenic acid or obtained from natural sources such as peanut oil.
Preparation of Sphingosine: Sphingosine is synthesized from palmitoyl-CoA and serine through a series of enzymatic reactions.
Coupling Reaction: The lignoceric acid is then coupled with sphingosine through an amide bond formation. This step often requires activating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of N-(2’-®-hydroxylignoceroyl)-D-erythro-sphingosine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group at the 2’ position can undergo oxidation to form a ketone.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as alkoxides or thiolates are used under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted sphingolipids.
Wissenschaftliche Forschungsanwendungen
Dermatological Applications
Epidermal Barrier Function
N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine plays a crucial role in maintaining the epidermal permeability barrier. Ceramides, including this compound, are essential components of the stratum corneum, the outermost layer of the skin. They help to retain moisture and protect against environmental aggressors. Studies have shown that ceramides with 2-hydroxy fatty acids enhance the barrier function of the skin, making them valuable in formulations aimed at treating dry skin conditions and other dermatological disorders .
Cosmetic Formulations
Due to its moisturizing properties, this ceramide is often included in cosmetic products aimed at improving skin hydration and overall appearance. Its ability to reinforce the skin barrier makes it particularly effective in anti-aging products and treatments for sensitive skin .
Immunological Applications
Liposome Formulations
Recent research has highlighted the use of this compound in liposome formulations for immunotherapy. These liposomes can encapsulate the ceramide within their bilayers, enhancing their ability to activate invariant natural killer T (iNKT) cells. This activation is crucial for tumor immuno-surveillance and can lead to improved therapeutic outcomes in cancer treatment .
Therapeutic Potential
The incorporation of this ceramide into liposomal formulations has been shown to induce dendritic cell maturation and enhance immune responses against tumors. This application is particularly promising for treating various cancers, including lung and head and neck tumors .
Research Applications
Cellular Studies
In vitro studies have demonstrated that this compound influences cellular processes such as apoptosis and cell cycle regulation. Research indicates that fatty acid 2-hydroxylation plays a significant role in modulating these cellular functions, thus providing insights into its potential as a therapeutic agent in cancer biology .
Synthesis and Characterization
The synthesis of this compound has been explored extensively, with various methods documented for its production. Characterization techniques such as NMR spectroscopy have been employed to elucidate its structural properties, which are essential for understanding its biological activities .
-
Case Study on Skin Barrier Function
- A study demonstrated that topical application of formulations containing this compound significantly improved skin hydration levels in patients with atopic dermatitis over a period of eight weeks.
-
Immunotherapy Research
- In a murine model, liposomes containing this compound were shown to enhance the activation of iNKT cells, resulting in a notable reduction in tumor size compared to controls.
-
Cell Cycle Regulation
- Research indicated that this compound affects cell cycle exit in schwannoma cells, suggesting potential applications in neuro-oncology.
Wirkmechanismus
The compound exerts its effects primarily through interactions with cell membrane receptors and enzymes involved in sphingolipid metabolism. It can modulate signaling pathways by acting as a ligand for specific receptors or by altering the composition of lipid rafts in cell membranes. Key molecular targets include ceramide synthases and sphingosine kinases.
Vergleich Mit ähnlichen Verbindungen
Ceramide: A simpler sphingolipid with a shorter fatty acid chain.
Sphingomyelin: Contains a phosphocholine head group instead of a hydroxyl group.
Glycosphingolipids: Have sugar moieties attached to the sphingosine backbone.
Uniqueness: N-(2’-®-hydroxylignoceroyl)-D-erythro-sphingosine is unique due to its long-chain lignoceric acid and the specific stereochemistry of the hydroxyl group, which confer distinct biophysical properties and biological activities.
Biologische Aktivität
N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine is a sphingolipid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique hydroxylated fatty acid moiety, is part of a broader class of sphingolipids that play crucial roles in cellular signaling and membrane dynamics.
This compound has the following chemical structure and properties:
- Chemical Formula : C42H83NO4
- Molecular Weight : 683.1 g/mol
- CAS Number : 77463-24-2
Structural Representation
The structural representation of the compound highlights the sphingosine backbone and the hydroxylated fatty acid chain, which is critical for its biological function.
The biological activity of this compound is primarily attributed to its role in modulating cell membrane properties and influencing cell signaling pathways. Sphingolipids, including this compound, are known to participate in various cellular processes such as:
- Cell Growth and Differentiation : Sphingolipids can act as second messengers in signaling pathways that regulate cell proliferation and apoptosis.
- Membrane Structure : The presence of hydroxyl groups can enhance membrane fluidity and stability, affecting how cells interact with their environment.
Case Studies and Research Findings
- Skin Barrier Function Improvement : A study demonstrated that dietary ceramides, including derivatives similar to this compound, improved skin barrier function in mouse models. This was linked to enhanced expression of genes related to ceramide synthesis and skin hydration .
- Impact on Cancer Cells : Research has indicated that sphingolipids can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, this compound may enhance tumor suppressive effects by modulating the balance between pro-apoptotic and anti-apoptotic signals .
- Neuropathic Pain Studies : The relationship between sphingolipid metabolism and neuropathic pain has been explored, with findings suggesting that alterations in sphingolipid levels can influence pain pathways. Increased levels of certain ceramides have been associated with neuropathy, indicating a potential therapeutic target for managing pain .
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
N-lignoceroyl-D-erythro-sphingosine | Structure | Similar effects on cell signaling |
N-palmitoyl-D-erythro-sphingosine | Structure | Known for neuroprotective properties |
N-hydroxypalmitoyl-D-erythro-sphingosine | Structure | Involved in skin barrier regulation |
Eigenschaften
IUPAC Name |
(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracosanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,39-41,44-46H,3-33,35,37-38H2,1-2H3,(H,43,47)/b36-34+/t39-,40+,41+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYLDHLWVYQNSQ-CFBMXOPXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.